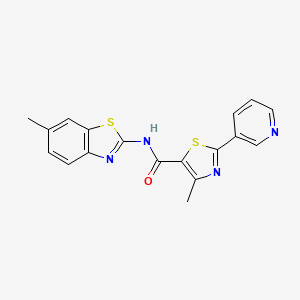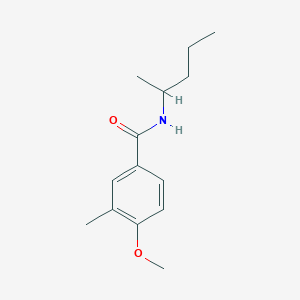
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the thiazole family of compounds and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the synthesis of mycobacterial cell wall components, disrupt iron metabolism, and inhibit the activity of enzymes involved in energy metabolism.
Biochemical and Physiological Effects:
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anti-tuberculosis drug. It has also been shown to have good pharmacokinetic properties, with high levels of distribution in the lungs, where tuberculosis infection is typically localized.
実験室実験の利点と制限
One advantage of using 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in combination with other anti-tuberculosis drugs.
将来の方向性
Future research on 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide should focus on optimizing its use in combination with other anti-tuberculosis drugs, as well as investigating its potential as a treatment for other bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and to identify any potential drug interactions or side effects.
科学的研究の応用
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-tuberculosis drug. It has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, making it a promising candidate for future tuberculosis treatment regimens.
特性
IUPAC Name |
4-methyl-N-propyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-15-12(17)11-9(2)16-13(18-11)10-5-4-7-14-8-10/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYWPLPIRZDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-butyl-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4777419.png)

![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)
![methyl 3-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4777439.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4777451.png)
![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
![N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4777477.png)
![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)
![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4777492.png)
![4,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4777501.png)
![5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4777511.png)